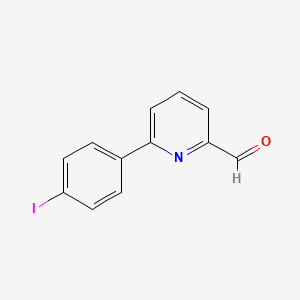
6-(4-Iodophenyl)pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Iodophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H8INO and a molecular weight of 309.10 g/mol . It is characterized by the presence of an iodophenyl group attached to a pyridine ring, which is further substituted with a carbaldehyde group at the 2-position
Méthodes De Préparation
The synthesis of 6-(4-Iodophenyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, with the reaction being carried out at elevated temperatures .
Analyse Des Réactions Chimiques
6-(4-Iodophenyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The carbaldehyde group can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Applications De Recherche Scientifique
6-(4-Iodophenyl)pyridine-2-carbaldehyde has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-(4-Iodophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In the context of its use in chemical reactions, the compound acts as a substrate that undergoes various transformations catalyzed by transition metals such as palladium . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
6-(4-Iodophenyl)pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
6-(4-Bromophenyl)pyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
6-(4-Chlorophenyl)pyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
6-(4-Fluorophenyl)pyridine-2-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and the types of reactions it can undergo .
Propriétés
Formule moléculaire |
C12H8INO |
|---|---|
Poids moléculaire |
309.10 g/mol |
Nom IUPAC |
6-(4-iodophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8INO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H |
Clé InChI |
XJMAGGFELWGRED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C2=CC=C(C=C2)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


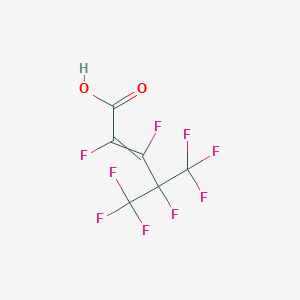
![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
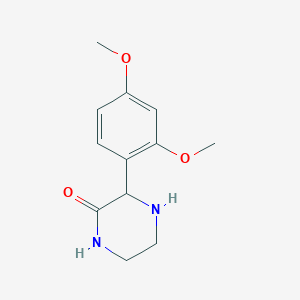

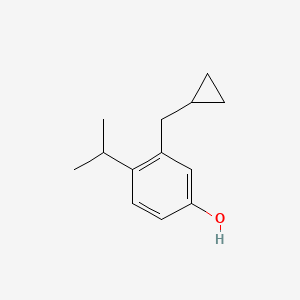
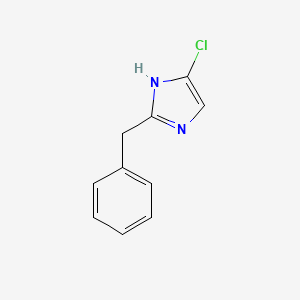
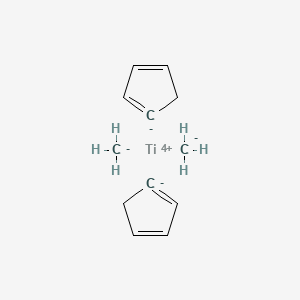
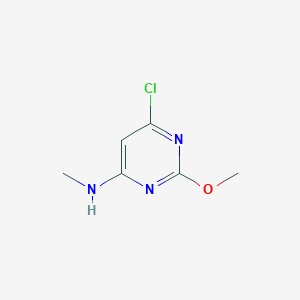
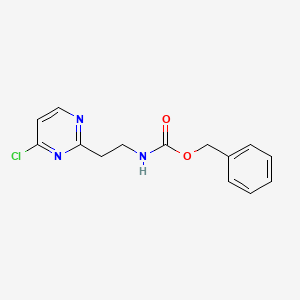
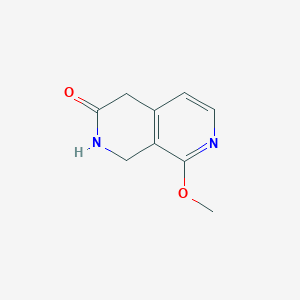
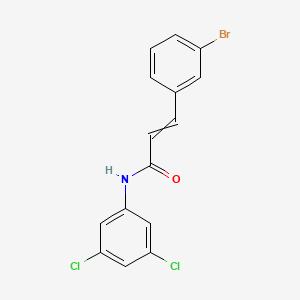
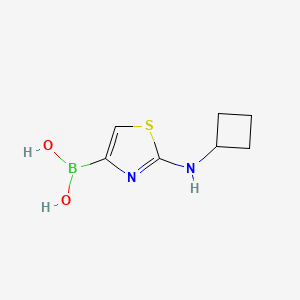
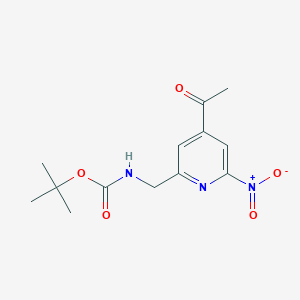
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
